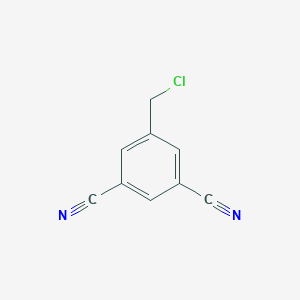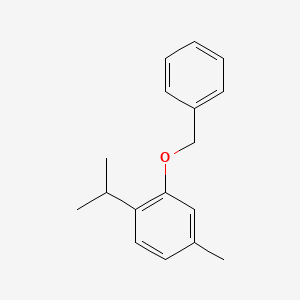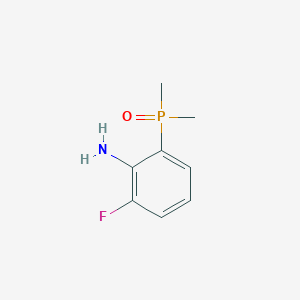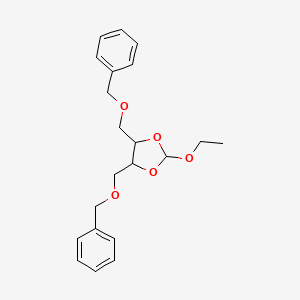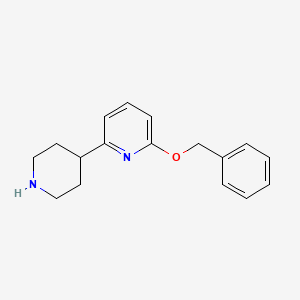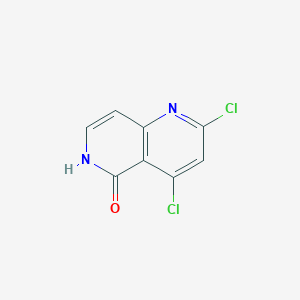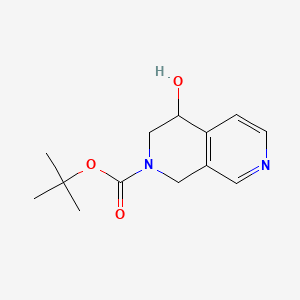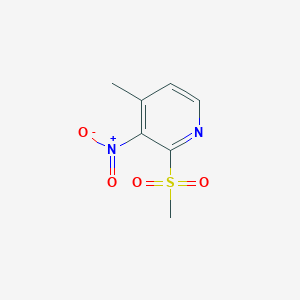
4-Methyl-2-(methylsulfonyl)-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(methylsulfonyl)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by a pyridine ring substituted with a methyl group, a methylsulfonyl group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylsulfonyl)-3-nitropyridine typically involves the nitration of 4-methyl-2-(methylsulfonyl)pyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 4-Methyl-2-(methylsulfonyl)pyridine
Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Conditions: The reaction mixture is cooled to maintain a temperature below 10°C to prevent over-nitration and decomposition of the product.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(methylsulfonyl)-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Nucleophiles such as amines or thiols
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium
Major Products Formed
Reduction: 4-Methyl-2-(methylsulfonyl)-3-aminopyridine
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Oxidation: 4-Carboxy-2-(methylsulfonyl)-3-nitropyridine
Applications De Recherche Scientifique
4-Methyl-2-(methylsulfonyl)-3-nitropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(methylsulfonyl)-3-nitropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-(methylsulfonyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methyl-3-nitropyridine: Lacks the methylsulfonyl group, affecting its solubility and reactivity.
2-(Methylsulfonyl)-3-nitropyridine: Lacks the methyl group, influencing its steric and electronic properties.
Uniqueness
4-Methyl-2-(methylsulfonyl)-3-nitropyridine is unique due to the presence of all three functional groups (methyl, methylsulfonyl, and nitro) on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H8N2O4S |
|---|---|
Poids moléculaire |
216.22 g/mol |
Nom IUPAC |
4-methyl-2-methylsulfonyl-3-nitropyridine |
InChI |
InChI=1S/C7H8N2O4S/c1-5-3-4-8-7(14(2,12)13)6(5)9(10)11/h3-4H,1-2H3 |
Clé InChI |
WFMVNKLGVPRDMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)S(=O)(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


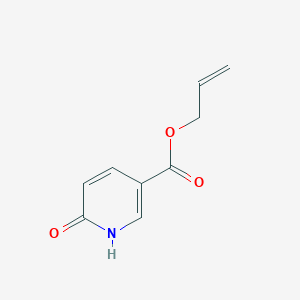

methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide](/img/structure/B13922591.png)
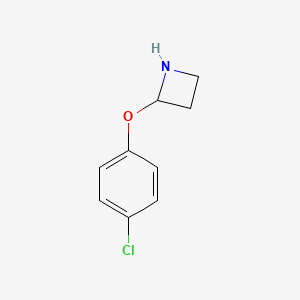

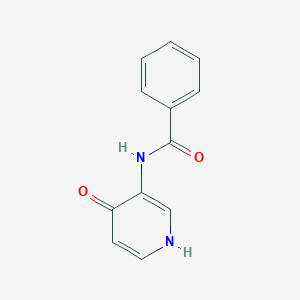
![5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine](/img/structure/B13922614.png)
